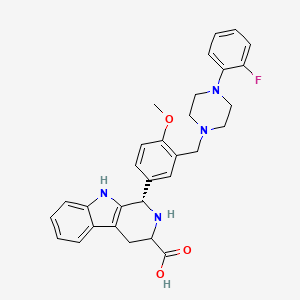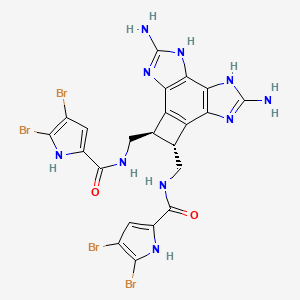
3-Mercapto-1-octanol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercapto-1-octanol-d5: is a deuterated analog of 3-Mercapto-1-octanol. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds, as it can provide insights into the behavior of the non-deuterated analogs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-1-octanol-d5 typically involves the deuteration of 3-Mercapto-1-octanol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2) .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is critical, and purification steps such as distillation or chromatography are employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Mercapto-1-octanol-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or esters.
Aplicaciones Científicas De Investigación
3-Mercapto-1-octanol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to understand the behavior of sulfur-containing compounds in biological systems.
Medicine: It is employed in drug development to study the pharmacokinetics and metabolic pathways of potential therapeutic agents.
Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Mercapto-1-octanol-d5 involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
3-Mercapto-1-octanol: The non-deuterated analog.
2-Mercaptoethanol: A smaller thiol-containing compound.
1-Octanethiol: A thiol with a similar carbon chain length but without the hydroxyl group.
Uniqueness: 3-Mercapto-1-octanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of sulfur-containing compounds in various systems .
Propiedades
Fórmula molecular |
C8H18OS |
|---|---|
Peso molecular |
167.33 g/mol |
Nombre IUPAC |
7,7,8,8,8-pentadeuterio-3-sulfanyloctan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3/i1D3,2D2 |
Clave InChI |
WKAXDMPFNOOFMS-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCCC(CCO)S |
SMILES canónico |
CCCCCC(CCO)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


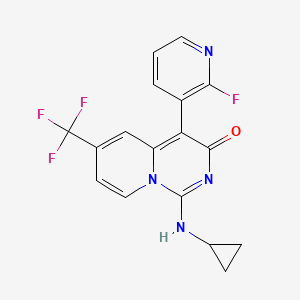
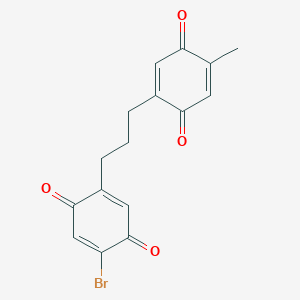

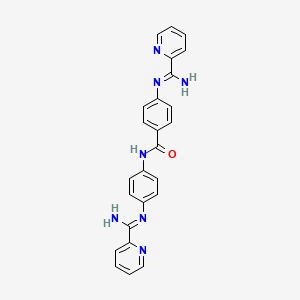

![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)
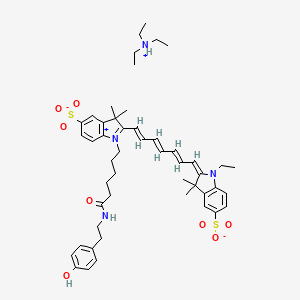
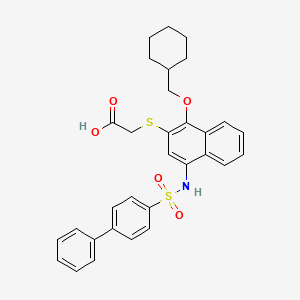
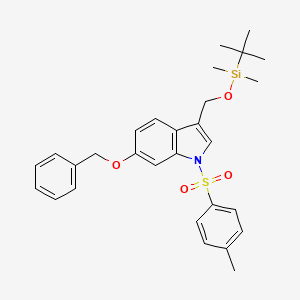

![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
